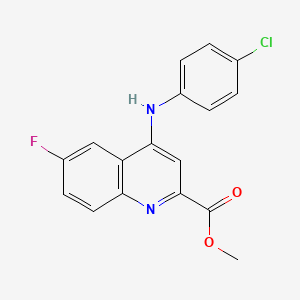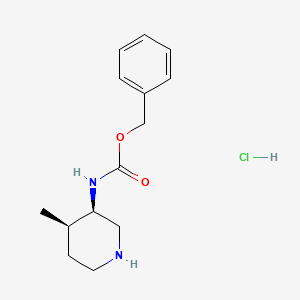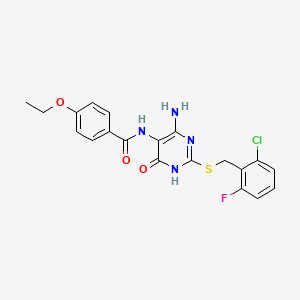
Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. This core is substituted with various functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the chlorophenylamino group at the 4-position, the introduction of the fluoro group at the 6-position, and the esterification of the carboxylic acid at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions . The presence of these groups would likely have significant effects on the physical and chemical properties of the compound.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the various substituents. For example, the amino group might be involved in reactions with electrophiles, while the ester group might undergo hydrolysis or other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence and position of the various substituents. For example, the presence of the polar carboxylate ester and amino groups might increase the compound’s solubility in polar solvents .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has demonstrated significant antibacterial activities of quinolone derivatives against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have shown to be far more potent than established antibiotics, such as trovafloxacin, against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structure-activity relationship studies suggest that the orientation and specific substituents on the quinolone core significantly contribute to antibacterial efficacy (Kuramoto et al., 2003). Additionally, novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial properties, presenting new avenues for treating diseases like tuberculosis (Senthilkumar et al., 2009).
Antimalarial Effects
Quinoline derivatives have been explored for their antimalarial properties. Synthesis and testing of specific 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides have revealed potent antimalarial activity in mice, offering insights into the development of novel antimalarial drugs (Kesten et al., 1987).
Anti-inflammatory and Analgesic Potential
Certain derivatives of quinoline are being investigated for their potential anti-inflammatory and analgesic activities. This includes the study of peripheral benzodiazepine receptor ligands, which have demonstrated in vivo anti-inflammatory properties in models of paw edema induced by carrageenan in mice (Torres et al., 1999).
Role in Chemical Synthesis
Quinoline derivatives are pivotal in the synthesis of various chemical compounds. They have been used as intermediates in creating compounds with potential applications in medicinal chemistry, including the development of drugs with improved safety profiles and efficacy (Bakke & Říha, 2001). Additionally, their role in creating novel compounds for evaluating anti-inflammatory, analgesic, and antimicrobial activities is significant (Farag et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVHZQRHGOSHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)
![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)
![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)



![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)